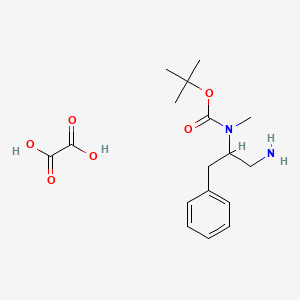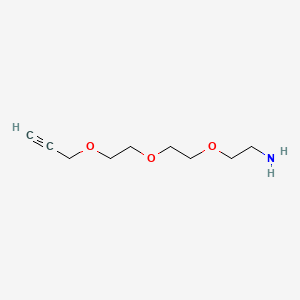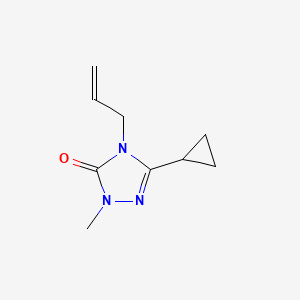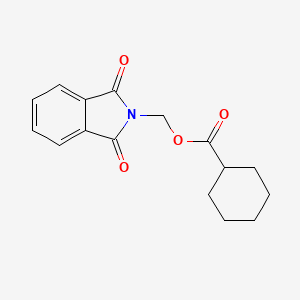
oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate, commonly known as Oxamyl, is a synthetic organic compound that has been widely used as a pesticide and insecticide in agriculture. It is a carbamate insecticide that is used to control a wide range of pests, including aphids, mites, thrips, and whiteflies. Oxamyl is a highly toxic compound that can cause serious health problems if ingested or inhaled.
Mécanisme D'action
Oxamyl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system in insects and other animals. By inhibiting this enzyme, oxamyl disrupts the transmission of nerve impulses, leading to paralysis and death of the target pest.
Biochemical and Physiological Effects:
Oxamyl has been shown to have a wide range of biochemical and physiological effects on insects and other animals. It can cause changes in the activity of enzymes, alter the levels of neurotransmitters, and disrupt the normal functioning of the nervous system. In addition, oxamyl has been shown to have toxic effects on non-target organisms, including birds, fish, and beneficial insects.
Avantages Et Limitations Des Expériences En Laboratoire
Oxamyl has several advantages for use in lab experiments. It is a highly effective insecticide that can be used to control a wide range of pests. It is also relatively easy to synthesize and has a long shelf life. However, oxamyl is highly toxic and can pose a risk to researchers if proper safety precautions are not taken. In addition, its use in lab experiments may not accurately reflect its effects in the natural environment, where it can interact with other chemicals and organisms.
Orientations Futures
There are several future directions for research on oxamyl. One area of research is the development of safer and more effective alternatives to oxamyl for pest control. Another area of research is the investigation of the long-term effects of oxamyl on the environment and non-target organisms. Finally, there is a need for research on the mechanisms of resistance to oxamyl in pests, which could help to develop new strategies for pest control.
Méthodes De Synthèse
Oxamyl can be synthesized by reacting tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate with oxalic acid. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline solid that is soluble in water and alcohol.
Applications De Recherche Scientifique
Oxamyl has been extensively studied for its insecticidal properties and its effects on the environment. It has been used in many scientific studies to investigate its toxicity, mode of action, and efficacy as a pesticide. Oxamyl has been found to be effective against a wide range of pests, and it has been used to control insect infestations in crops such as strawberries, potatoes, and cotton.
Propriétés
IUPAC Name |
tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.C2H2O4/c1-15(2,3)19-14(18)17(4)13(11-16)10-12-8-6-5-7-9-12;3-1(4)2(5)6/h5-9,13H,10-11,16H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNGGDGLSJCCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2756450.png)

![5-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B2756452.png)
![3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride](/img/structure/B2756453.png)


![2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B2756460.png)






![2,5-dimethoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2756473.png)